molecular formula C23H22N2O6 B11127614 1-(3-Nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11127614
M. Wt: 422.4 g/mol
InChI Key: SVOBXKXHYTYTOT-UHFFFAOYSA-N
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Description

NPPD , is a complex organic compound with a fused pyrrole-chromene ring system. Let’s break down its structure:

  • The pyrrole ring contributes to its aromatic character and reactivity.
  • The chromene moiety imparts rigidity and conjugation.

NPPD exhibits interesting pharmacological properties, making it a subject of scientific investigation.

Preparation Methods

Synthetic Routes::

    Nitration of Phenylpyrrole: The synthesis typically begins with the nitration of phenylpyrrole to yield 3-nitrophenylpyrrole.

    Alkylation and Cyclization: The alkylation of 3-nitrophenylpyrrole with propan-2-ol (isopropanol) followed by cyclization under acidic conditions leads to NPPD.

Industrial Production::
  • Industrial-scale production of NPPD involves optimization of the synthetic steps mentioned above. Catalysts and reaction conditions are carefully chosen to achieve high yields.

Chemical Reactions Analysis

NPPD undergoes several reactions:

    Reduction: Reduction of the nitro group to an amino group using reducing agents like .

    Substitution: NPPD can undergo nucleophilic substitution reactions at the pyrrole nitrogen or chromene carbon.

    Oxidation: Oxidation of the dihydrochromene moiety can lead to various products.

Major products:

    Amino-NPPD: Formed after nitro group reduction.

    Substituted NPPD derivatives: Result from nucleophilic substitutions.

Scientific Research Applications

NPPD finds applications in:

    Medicinal Chemistry: It’s explored as a potential drug candidate due to its unique structure and biological activity.

    Antioxidant Properties: NPPD exhibits antioxidant effects, protecting cells from oxidative stress.

    Photophysical Studies: Researchers investigate its photophysical properties for optoelectronic applications.

Mechanism of Action

    Molecular Targets: NPPD interacts with specific receptors or enzymes, modulating cellular processes.

    Pathways: It may affect signaling pathways related to inflammation, oxidative stress, or cell survival.

Comparison with Similar Compounds

NPPD stands out due to its fused pyrrole-chromene scaffold. Similar compounds include:

    Pyrrolochromenes: Share the pyrrole-chromene core but differ in substituents.

    Nitrophenylpyrroles: Lack the chromene ring.

: Reference: ChemSpider

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

1-(3-nitrophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H22N2O6/c1-14(2)30-12-6-11-24-20(15-7-5-8-16(13-15)25(28)29)19-21(26)17-9-3-4-10-18(17)31-22(19)23(24)27/h3-5,7-10,13-14,20H,6,11-12H2,1-2H3

InChI Key

SVOBXKXHYTYTOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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